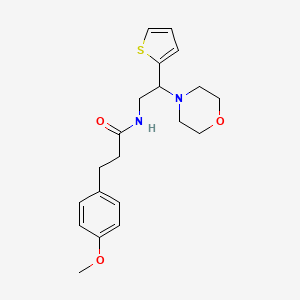

3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide

Beschreibung

3-(4-Methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide is a synthetic propanamide derivative featuring a 4-methoxyphenyl group, a morpholino ring, and a thiophen-2-yl moiety.

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-24-17-7-4-16(5-8-17)6-9-20(23)21-15-18(19-3-2-14-26-19)22-10-12-25-13-11-22/h2-5,7-8,14,18H,6,9-13,15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIKDCKTEXQEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CS2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide, also known as a morpholino-thiophene derivative, is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 374.5 g/mol. The structure includes a methoxyphenyl group, a morpholine ring, and a thiophene moiety, which contribute to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H26N2O3S |

| Molecular Weight | 374.5 g/mol |

| Purity | Typically 95% |

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide typically involves multi-step organic reactions. Key steps include:

- Formation of the oxalamide backbone : Reaction of oxalyl chloride with an amine precursor.

- Introduction of the 4-methoxyphenyl group : Achieved through electrophilic aromatic substitution.

- Attachment of morpholino and thiophen-2-yl groups : These groups are introduced via nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds similar to 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide exhibit notable antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis through specific molecular pathways.

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors, leading to alterations in cellular signaling pathways. Understanding these interactions is crucial for developing therapeutic applications.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study evaluated the efficacy of similar compounds against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at concentrations as low as 10 µg/mL.

-

Anticancer Research :

- In vitro studies on human cancer cell lines revealed that the compound reduced cell viability by over 50% at concentrations ranging from 20 to 50 µM, highlighting its potential as an anticancer agent.

-

Mechanistic Insights :

- Further research indicated that the compound may inhibit specific kinases involved in cancer cell proliferation, suggesting a targeted therapeutic approach.

Summary Table of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Morpholino-Containing Propanamides

- Compound 6 (): Structure: (S)-3-(4-methoxyphenyl)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)propanamide. Key Features: Pyridine and dichlorophenyl substituents instead of thiophene and morpholino.

- 3-Morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium Chloride (): Structure: Phenothiazine core with morpholino and carboxyphenyl groups. Key Features: Phenothiazinium scaffold instead of propanamide. Properties: Exhibits redox-active behavior, relevant for photodynamic therapy or antimicrobial applications .

Thiophene-Containing Propanamides

- N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide (): Structure: Propanamide with indole and fluorobiphenyl groups. Key Features: Lacks morpholino but includes indole for receptor targeting. Properties: Potential neuroactivity due to indole moiety .

- 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide (): Structure: Bromophenyl-furyl and methoxyphenethyl groups. Key Features: Bromophenyl and furan substituents instead of thiophene and morpholino.

Methoxyphenyl Derivatives with Bioactivity

- 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives (): Structure: Methoxyphenylamino-propanamide with triazole, thiadiazole, or isoindoline moieties. Key Features: Antioxidant activity 1.4× higher than ascorbic acid; selective cytotoxicity against glioblastoma U-87 cells (e.g., compound with fluorophenyl-triazole-thioethoxy group) .

- N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIk, ): Structure: Chromen-4-one core with dual methoxyphenyl groups. Key Features: Chromenone enhances π-π stacking for adenosine A2B receptor binding. Properties: Melting point 240–242°C, mass 445 (M+), moderate anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.